molecular formula C18H20N2O3 B2931799 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 1421450-07-8

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2931799
CAS No.: 1421450-07-8
M. Wt: 312.369
InChI Key: NOJYDGTYUOVVHT-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic chemical reagent of significant interest in medicinal chemistry and pharmacological research. While specific studies on this exact compound are limited in the public domain, its molecular architecture, which incorporates both a 1,2,3,4-tetrahydronaphthalene (tetralin) scaffold and a 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide moiety, suggests potential for diverse bioactivity. Researchers may investigate its utility as a key intermediate in the synthesis of more complex molecules or probe its intrinsic biological properties. The tetralin core is a privileged structure in drug discovery, known for its ability to interact with various central nervous system targets. The carboxamide linker and pyridone ring system are common features in compounds with enzyme-inhibitory activity. This specific structural combination presents a valuable opportunity for scientists exploring structure-activity relationships (SAR) in the development of novel protease inhibitors, kinase inhibitors, or other therapeutic candidates. The compound's potential as a phospholipase inhibitor is a particularly compelling area for investigation. Cationic amphiphilic drugs that cause phospholipidosis, a condition of phospholipid accumulation in lysosomes, have been shown to achieve this effect through the inhibition of the lysosomal enzyme phospholipase A2 (PLA2G15) . The inhibition of PLA2G15 is a recognized mechanism of drug-induced phospholipidosis and serves as a robust screening platform for predicting this form of cellular toxicity during the drug development process . Consequently, this reagent is highly relevant for researchers in toxicology and safety pharmacology, providing a crucial tool for studying off-target effects and the molecular basis of drug-induced phospholipidosis. This chemical is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this product with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-1-methyl-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-20-10-4-7-15(17(20)22)16(21)19-12-18(23)9-8-13-5-2-3-6-14(13)11-18/h2-7,10,23H,8-9,11-12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJYDGTYUOVVHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for hydrogenation and hydroxylation steps, as well as advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the tetrahydronaphthalene moiety can undergo oxidation to form a ketone.

    Reduction: The dihydropyridine ring can be reduced to form a piperidine ring under suitable conditions.

    Substitution: The compound can undergo various substitution reactions, particularly at the hydroxy and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed for reduction reactions.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a piperidine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the carboxamide group play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • The hydroxy-tetrahydronaphthalenylmethyl group in the target compound introduces both hydrogen-bonding capability and steric bulk compared to simpler aryl substituents (e.g., bromophenyl in ).
  • Pyridinyl-indazolyl ethyl () adds a rigid, nitrogen-rich heterocycle, likely improving target selectivity but reducing solubility.

Tautomerism and Conformational Analysis

The target compound likely adopts a keto-amine tautomer (lactam form) similar to N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide , where extended π-conjugation across the amide bridge stabilizes a near-planar conformation. In , the dihedral angle between aromatic rings is 8.38° , minimizing steric strain. Substitution with a hydroxy-tetrahydronaphthalenylmethyl group may slightly distort this planarity due to steric hindrance from the fused ring system.

Hydrogen Bonding and Crystal Packing

  • N-(3-Bromo-2-methylphenyl) analog forms centrosymmetric dimers via intra- and intermolecular N–H⋯O hydrogen bonds, a feature common in carboxamides.
  • Trifluoromethyl benzyl () and methylsulfonyl () groups may disrupt hydrogen bonding due to their electron-withdrawing nature, favoring hydrophobic interactions instead.

Pharmacological and Industrial Relevance

  • N-Methyl-2-oxo-1-[4-(trifluoromethyl)benzyl] analog () is marketed industrially, suggesting utility in agrochemicals or pharmaceuticals, possibly due to enhanced stability from the CF₃ group.
  • Pyridinyl-indazolyl ethyl derivatives () are often explored in kinase inhibition, implying the target compound’s tetrahydronaphthalene group might confer CNS activity due to blood-brain barrier penetration.
  • Hydroxy and methoxy substituents (as in ) could improve water solubility but may require prodrug strategies for bioavailability.

Biological Activity

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

The compound's molecular formula is C19H21NO2C_{19}H_{21}NO_2 with a molecular weight of 295.4 g/mol. Its structural features include a tetrahydronaphthalene moiety and a dihydropyridine ring, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H21NO2
Molecular Weight295.4 g/mol
IUPAC NameThis compound
CAS Number1421506-52-6

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

1. Enzyme Inhibition:
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been shown to affect enzymes related to oxidative stress and inflammation.

2. Receptor Modulation:
The compound has potential agonistic effects on dopamine receptors (D2 and D3), which are crucial in neurological disorders such as Parkinson's disease. Studies suggest that it may enhance dopaminergic signaling and provide neuroprotective effects against dopaminergic neuron degeneration .

3. Antioxidant Activity:
In vitro studies have demonstrated that the compound exhibits antioxidant properties, which could be beneficial in mitigating oxidative stress-related damage in cells .

Research Findings

Several studies have explored the biological activities of this compound:

Case Study 1: Neuroprotective Effects
A study involving reserpinized rats showed that the compound reversed locomotor deficits associated with dopamine depletion. The results indicated significant improvement in motor functions, suggesting potential applications in treating Parkinson's disease .

Case Study 2: Antioxidant Properties
In a laboratory setting, the compound demonstrated potent antioxidant activity through various assays measuring free radical scavenging capabilities. This suggests its potential use in formulations aimed at reducing oxidative stress in neurodegenerative diseases .

Case Study 3: Enzyme Interaction
Research has highlighted the compound's ability to interact with enzymes involved in inflammatory pathways. This interaction may lead to reduced inflammation markers in cellular models, indicating its therapeutic potential for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

  • Methodological Answer:

  • Use closed systems or local exhaust ventilation to minimize airborne exposure .
  • Wear nitrile gloves, safety goggles, and protective clothing; utilize a dust respirator if handling powdered forms .
  • Implement engineering controls such as fume hoods during synthesis or purification steps.
  • Store in airtight containers, away from light and moisture, and dispose of waste via qualified personnel adhering to federal/state regulations .

Q. How can researchers design initial synthetic routes for this compound, and what key reaction parameters should be optimized?

  • Methodological Answer:

  • Route Design: Start with retrosynthetic analysis, identifying key fragments (e.g., tetrahydronaphthalene and dihydropyridine moieties). Use coupling reactions (e.g., amide bond formation) to link fragments .
  • Parameter Optimization:
  • Solvent Choice: Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions .
  • Catalysis: Screen palladium or copper catalysts for cross-coupling steps.
  • Temperature/Time: Optimize via gradient heating (e.g., 60–90°C) and monitor reaction progress using TLC or HPLC .

Q. What spectroscopic and chromatographic methods are essential for characterizing this compound and confirming its structural integrity?

  • Methodological Answer:

  • IR Spectroscopy: Identify functional groups (e.g., amide C=O at ~1650 cm⁻¹, hydroxyl O-H at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C): Assign peaks for tetrahydronaphthalene protons (δ 1.5–2.8 ppm) and dihydropyridine carbonyl carbons (δ 170–175 ppm) .
  • Mass Spectrometry: Confirm molecular ion ([M+H]⁺) and fragmentation patterns using ESI-MS.
  • HPLC: Assess purity (>95%) with a C18 column and gradient elution (acetonitrile/water + 0.1% formic acid) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software be applied to determine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer:

  • Crystal Growth: Use vapor diffusion (e.g., ether/pentane) to obtain single crystals .
  • Data Collection: Perform high-resolution X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å).
  • Structure Solution: Employ SHELXD/SHELXS for phase problem resolution via direct methods .
  • Refinement: Use SHELXL for iterative refinement of positional/thermal parameters; address challenges like disorder in the tetrahydronaphthalene ring or solvent masking .

Q. How should researchers address contradictions in biological activity data for this compound across different experimental models?

  • Methodological Answer:

  • Assay Validation: Confirm assay reproducibility using positive controls (e.g., known kinase inhibitors for enzyme studies).
  • Model Relevance: Compare pharmacokinetic profiles (e.g., plasma protein binding, metabolic stability) in cell vs. animal models .
  • Orthogonal Assays: Use SPR (surface plasmon resonance) to validate binding affinities if enzymatic activity conflicts with cellular IC₅₀ data .

Q. What advanced computational or theoretical frameworks can guide the investigation of this compound’s mechanism of action or molecular interactions?

  • Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., kinases), focusing on the carboxamide group’s hydrogen bonding .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess conformational stability in lipid bilayers or solvent environments .
  • QSAR Modeling: Derive predictive models using descriptors like logP and topological polar surface area to optimize bioactivity .

Q. What methodological considerations are critical when comparing the efficiency of different synthetic routes under varying catalytic conditions?

  • Methodological Answer:

  • Catalyst Screening: Test homogeneous (e.g., Pd(OAc)₂) vs. heterogeneous catalysts (e.g., immobilized enzymes) for yield and enantioselectivity .
  • Green Metrics: Calculate E-factors (kg waste/kg product) and atom economy for each route .
  • Scale-Up Feasibility: Assess solvent recovery rates and catalyst recyclability in flow reactors .

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